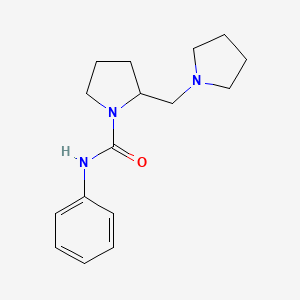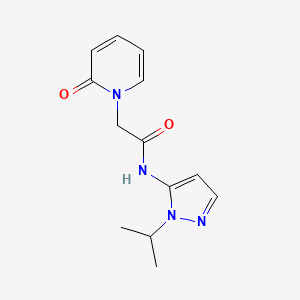
Imidazol-1-yl-(3-phenylpyrrolidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Imidazol-1-yl-(3-phenylpyrrolidin-1-yl)methanone, also known as IPPM, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. IPPM is a synthetic compound that is structurally similar to other psychoactive substances, such as cathinones and amphetamines. However, IPPM has unique properties that make it a promising tool for studying various biochemical and physiological processes.
Mecanismo De Acción
The mechanism of action of Imidazol-1-yl-(3-phenylpyrrolidin-1-yl)methanone is not fully understood, but it is believed to involve the inhibition of monoamine transporters, which are responsible for the reuptake of neurotransmitters in the brain. This leads to an increase in the concentration of neurotransmitters in the synaptic cleft, which can alter neuronal signaling and behavior.
Biochemical and Physiological Effects
Imidazol-1-yl-(3-phenylpyrrolidin-1-yl)methanone has been shown to have various biochemical and physiological effects, including increased locomotor activity, decreased anxiety-like behavior, and altered dopamine and serotonin signaling. Additionally, Imidazol-1-yl-(3-phenylpyrrolidin-1-yl)methanone has been shown to have neuroprotective effects in animal models of Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Imidazol-1-yl-(3-phenylpyrrolidin-1-yl)methanone in lab experiments is its selectivity for monoamine transporters, which allows for the study of specific neurotransmitter systems. Additionally, Imidazol-1-yl-(3-phenylpyrrolidin-1-yl)methanone has a relatively low toxicity profile, which makes it a safer alternative to other psychoactive substances. However, one limitation of using Imidazol-1-yl-(3-phenylpyrrolidin-1-yl)methanone in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental paradigms.
Direcciones Futuras
There are several future directions for research involving Imidazol-1-yl-(3-phenylpyrrolidin-1-yl)methanone. One potential area of study is the development of new psychoactive substances based on the structure of Imidazol-1-yl-(3-phenylpyrrolidin-1-yl)methanone, which could have unique properties and applications. Additionally, Imidazol-1-yl-(3-phenylpyrrolidin-1-yl)methanone could be used to study the effects of psychoactive substances on various disease states, such as depression and anxiety. Finally, further research is needed to fully understand the mechanism of action of Imidazol-1-yl-(3-phenylpyrrolidin-1-yl)methanone and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of Imidazol-1-yl-(3-phenylpyrrolidin-1-yl)methanone involves several steps, including the reaction of 3-phenylpyrrolidine with imidazole-1-carboxaldehyde in the presence of a reducing agent. The resulting product is then purified and characterized using various analytical techniques, such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
Imidazol-1-yl-(3-phenylpyrrolidin-1-yl)methanone has been used in various scientific studies to investigate its potential applications in neuroscience, pharmacology, and toxicology. For example, Imidazol-1-yl-(3-phenylpyrrolidin-1-yl)methanone has been shown to modulate the release of neurotransmitters, such as dopamine and serotonin, in the brain. Additionally, Imidazol-1-yl-(3-phenylpyrrolidin-1-yl)methanone has been used to study the effects of psychoactive substances on behavior and cognition.
Propiedades
IUPAC Name |
imidazol-1-yl-(3-phenylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c18-14(17-9-7-15-11-17)16-8-6-13(10-16)12-4-2-1-3-5-12/h1-5,7,9,11,13H,6,8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQQCUQFLASVONI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CC=C2)C(=O)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[[2-[(2-phenylacetyl)amino]acetyl]amino]-N-pyridin-4-ylbenzamide](/img/structure/B7528363.png)

![N-[5-(dimethylamino)pyridin-2-yl]cyclopentanecarboxamide](/img/structure/B7528391.png)
![(E)-3-(3-methoxy-4-prop-2-enoxyphenyl)-N-[(4-methylphenyl)methyl]-N-prop-2-ynylprop-2-enamide](/img/structure/B7528393.png)
![N-[(2,4,6-trimethylphenyl)methyl]methanesulfonamide](/img/structure/B7528402.png)
![4-[acetyl(methyl)amino]-N-cyclopropylpiperidine-1-carboxamide](/img/structure/B7528410.png)

![2,2,2-trifluoroethyl N-[3-(oxolan-2-ylmethoxy)propyl]carbamate](/img/structure/B7528425.png)
![N-methyl-6-oxo-1-[(2,4,6-trimethylphenyl)methyl]pyridine-3-carboxamide](/img/structure/B7528430.png)

![3-[2-(2,6-Dimethylmorpholin-4-yl)-2-oxoethyl]-1,3-dihydroindol-2-one](/img/structure/B7528441.png)

![N-[1-(furan-3-carbonyl)piperidin-4-yl]-N-methylacetamide](/img/structure/B7528456.png)
